molecular formula C14H16O3 B12555228 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one CAS No. 142266-75-9

7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one

Cat. No.: B12555228
CAS No.: 142266-75-9
M. Wt: 232.27 g/mol
InChI Key: HLBRDURYZJYMPD-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one is a sophisticated, fused tricyclic ketone of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a dimethoxy-substituted aromatic system annulated to a partially saturated ketone framework, making it a valuable scaffold for constructing complex molecular architectures. Its structural motif is ubiquitous in natural products and pharmaceutically relevant compounds, often serving as a core template in drug discovery initiatives . Researchers can utilize this chemical as a key synthetic intermediate in domino cyclization strategies, such as intramolecular Friedel-Crafts alkylation and acylation sequences, to access novel fused tricyclic systems . The electron-rich nature of the dimethoxy-aromatic ring can be leveraged for chemoselective transformations, enabling the diversification of the core structure for library synthesis. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

142266-75-9

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

7,8-dimethoxy-3,3a,4,5-tetrahydro-2H-acenaphthylen-1-one

InChI

InChI=1S/C14H16O3/c1-16-11-7-9-5-3-4-8-6-10(15)13(12(8)9)14(11)17-2/h7-8H,3-6H2,1-2H3

InChI Key

HLBRDURYZJYMPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C(CCCC3=C1)CC2=O)OC

Origin of Product

United States

Preparation Methods

TfOH-Catalyzed Domino Cyclization

The most documented and efficient method for synthesizing 7,8-dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one involves a Brønsted acid-mediated domino cyclization . This approach enables the formation of the fused tricyclic structure in a single reaction vessel, leveraging the reactivity of electron-deficient esters under acidic conditions.

General Procedure

  • Reactants : Esters functionalized with electron-withdrawing groups (e.g., aryl or alkyl substituents) are used as starting materials. For example, ester 4ea (7,8-dimethoxy-substituted precursor) reacts under controlled conditions.
  • Catalyst : Trifluoromethanesulfonic acid (TfOH) is employed as a strong Brønsted acid to protonate intermediates, facilitating cyclization.
  • Solvent : 1,2-Dichloroethane (DCE) is typically used due to its stability under acidic conditions.
  • Temperature and Time : Reactions are conducted at 50°C for 12–24 hours , depending on the substrate’s steric and electronic profile.
Mechanistic Insights

The reaction proceeds through a two-step intramolecular cyclization :

  • Formation of the Enolate Intermediate : TfOH protonates the ester carbonyl, generating an enolate that undergoes nucleophilic attack on a proximal electrophilic site.
  • Cyclization and Aromatization : The intermediate undergoes a second cyclization, forming the fused bicyclic system. Aromatic stabilization drives the reaction to completion.
Example Starting Ester Conditions Yield Purification Method
5ca 4ca (8-methylphenyl) TfOH (1.5 mmol), DCE, 50°C, 24 h 86% SiO₂ column (petroleum ether/ethyl acetate 95:5)
5da 4da (8-methoxyphenyl) TfOH (1.5 mmol), DCE, 50°C, 12 h 82% SiO₂ column (petroleum ether/ethyl acetate 85:15)
5ea 4ea (7,8-dimethoxyphenyl) TfOH (1.5 mmol), DCE, 50°C, 12 h 66% SiO₂ column (petroleum ether/ethyl acetate 75:25)

Data compiled from Refs.

Substrate Scope and Limitations

  • Electron-Donating Groups : Methoxy substituents at positions 7 and 8 enhance regioselectivity by directing cyclization pathways.
  • Steric Effects : Bulky aryl groups (e.g., 4-methylphenyl) reduce yields due to increased steric hindrance (e.g., 5ed : 53% yield).
  • Solvent Dependency : DCE’s low polarity is critical for stabilizing intermediates; polar solvents (e.g., DMF) inhibit cyclization.

Alternative Cyclization Strategies

While TfOH-mediated methods dominate, other approaches have been explored for structurally related compounds, though their applicability to 7,8-dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one remains unconfirmed.

Propargylic Alcohol Cyclization

A TfOH-catalyzed cyclization of propargylic alcohols (e.g., 8c ) in DCE at 50°C yields fused polycyclic systems. Though demonstrated for azuleno-quinolines, the methodology may extend to acenaphthylenone derivatives.

Base-Mediated Cyclization

For compounds requiring milder conditions, potassium tert-butoxide or similar bases may facilitate cyclization in polar aprotic solvents (e.g., DMSO). However, such methods are less documented for this specific target.

Critical Factors in Reaction Optimization

Key parameters influencing yield and selectivity include:

Parameter Optimal Range Impact
TfOH Loading 1.5–3.0 mmol (vs. 0.5 mmol ester) Excess TfOH accelerates cyclization but may degrade sensitive substrates.
Temperature 40–60°C Higher temperatures risk side reactions (e.g., decarboxylation).
Reaction Time 12–24 hours Shorter times reduce yields; prolonged times increase byproduct formation.

Chemical Reactions Analysis

Types of Reactions

“7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of “7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Core Structure :

  • Target Compound : Bicyclic acenaphthene derivative with tetrahydro modification (two fused rings: one fully aromatic, one partially saturated).
  • Analog (5-Methoxy-3,4-dihydronaphthalen-1(2H)-one): Monocyclic dihydronaphthalenone with a single saturated ring .

Substituents :

  • Target Compound : Two methoxy groups at positions 7 and 8.
  • Analog : One methoxy group at position 3.
Physicochemical Properties
Property 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one
Molecular Formula C₁₆H₁₈O₃ C₁₁H₁₂O₂
Ring System Bicyclic (acenaphthene + tetrahydro) Monocyclic (dihydronaphthalenone)
Methoxy Substituents 7,8-positions 5-position
TLC Mobility (Rf) Not reported 0.30 (Et₂O/hexanes 1:2)
Synthesis Yield Insufficient data 99%
Spectroscopic Data
  • NMR :
    • The analog (5-Methoxy-3,4-dihydronaphthalen-1(2H)-one) exhibits distinct aromatic protons (δ 7.01–7.61 ppm) and methoxy singlet (δ 3.84 ppm) . The target compound’s NMR would likely show upfield shifts for protons near the additional methoxy group and altered coupling patterns due to bicyclic rigidity.
  • IR :
    • Both compounds share a ketone C=O stretch (~1700 cm⁻¹), but the target compound’s bicyclic structure may reduce vibrational freedom, sharpening absorption bands.

Biological Activity

7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C14H16O3
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 142266-75-9

Biological Activity

The biological activity of 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

  • Study on Cell Lines : Research conducted on various cancer cell lines demonstrated that 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one inhibited cell proliferation significantly. The IC50 values were determined to be in the micromolar range for several tested lines including breast and colon cancer cells .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound:

  • In Vitro Studies : In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability in models of neurodegeneration .

Anti-inflammatory Properties

The anti-inflammatory potential of 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one has also been explored:

  • Cytokine Inhibition : Studies have reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction in ROS levels
Anti-inflammatoryDecreased cytokine production

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers examined the effects of 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Neuroprotection

A study published in Neuroscience Letters focused on the neuroprotective effects of the compound against glutamate-induced toxicity in SH-SY5Y neuronal cells. Results indicated that treatment with 7,8-Dimethoxy-2a,3,4,5-tetrahydroacenaphthylen-1(2H)-one significantly improved cell survival rates and reduced markers of oxidative stress .

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